Author: BenchChem Technical Support Team. Date: March 2026
Defining the Chemical
I'm starting by identifying the chemical "1-(2-Oxopropyl)cyclopropane-1-carboxylic acid." The name itself hints at its structure; it sounds like a specific metabolite or a chemical compound. My initial approach is to define this entity.
Exploring the Structure
Okay, I've really started to dissect the chemical's structural components now. I've pinpointed the cyclopropane ring, the carboxylic acid, and the 2-oxopropyl group, and it's looking a lot like a possible metabolite. I'm seeing similarities to metabolites from hypoglycin A, like MCPA, and it may be a synonym for something else. I'm getting ready to explore Google search.
Analyzing Structural Similarities
I've been examining search results for "1-(2-Oxopropyl)cyclopropane-1-carboxylic acid" and, surprisingly, no direct drug hits are present, which feels odd. I do see related cyclopropane carboxylic acid derivatives, so I'm now rethinking the structural relationships and considering implications. I plan to dig deeper on this angle.
Exploring Structural Connections
I'm now investigating potential connections to known molecules. I'm considering Hypoglycin A and Coprine metabolites, as the cyclopropane ring is present in each. The structure also seems analogous to ACC, but with a ketone group replacing the amino group. I'm expanding my search to include herbicides and plant growth regulators. Furthermore, I'm thinking of looking for potential inhibition of ACC oxidase, ACC synthase, and also Ciprofibrate-related mechanisms.
Investigating Functional Roles
I've shifted focus and am now trying to determine the direct function. My searches now include "mechanism" and "mechanism of action" queries using both the full name and synonyms. I am considering potential connections to Cyclopropyl methyl ketone derivatives as tautomers or related compounds. I also recall something about ethylene biosynthesis inhibition. I'm checking if it's a known inhibitor of beta-oxidation or gluconeogenesis. Furthermore, I am investigating how it relates to Hypoglycin A metabolites, particularly MCPA, and its effect on Acetyl-CoA dehydrogenases.
Confirming compound availability
I've confirmed that "1-(2-Oxopropyl)cyclopropane-1-carboxylic acid" is commercially available, identified by CAS number 1784614-04-5. The search didn't reveal any established biological mechanisms of action or existing drug uses, suggesting it's likely a building block.
Revising potential applications
I'm now reconsidering the prompt's implied need for a mechanism of action, as I assumed it was a simple building block earlier. I am investigating whether it might be a metabolite of Hypoglycin A or Methylenecyclopropylglycine, or related to Ciclopropylamine derivatives like Tranylcypromine. The structure is essentially 1-acetonylcyclopropanecarboxylic acid, potentially acting as a prodrug, metabolite, or inhibitor of dehydrogenase enzymes. I will search for that name to see what comes up.
Investigating Enzyme Inhibition
I'm now exploring potential enzyme targets. I'm considering ethylene biosynthesis (ACC oxidase), gluconeogenesis (Hypoglycin A analog), GABA transaminase inhibition, or beta-oxidation. The compound's structure, 1-(2-oxopropyl)cyclopropane-1-carboxylic acid, suggests it might be a gamma-keto acid derivative, possibly related to mechanism-based inhibitors of P450s or other enzymes. I will be looking closely at the link with MCPA.
Investigating Compound's Origin
I'm now focusing on the compound's potential origins. The initial search proved unfruitful in terms of direct biological data linked to its specific name and CAS number. This lack of information is leading me to believe it's likely a metabolite or synthetic intermediate. The next step is a deep dive into metabolic pathways to see if the compound fits.
Exploring Structural Possibilities
I'm now zeroing in on the compound's structure, exploring its potential biological relevance. The cyclopropane ring coupled with the gamma-keto acid configuration is leading me down the pathways related to succinic semialdehyde or GABA analogs. I'm also considering potential connections to ACC and ethylene metabolism, although direct hits are lacking. The alternative of a mechanism-based inhibitor, specifically of MAO or cytochrome P450, is also on my radar given cyclopropyl's known interactions. I am now searching using the name 1-(2-oxopropyl)cyclopropanecarboxylic acid .
Identifying Drug Connections
I'm now investigating possible drug connections. My search expanded to include Montelukast, Ledipasvir, and Voxilaprevir, given their cyclopropane-based structures. I've also broadened the search terms to "cyclopropane-1-carboxylic acid 1-acetonyl" and "1-acetonylcyclopropanecarboxylic acid." A chemical catalog entry confirms the compound's existence as "1-(2-oxopropyl)cyclopropane-1-carboxylic acid", potentially a drug building block. I'm exploring its use in Jasmonic acid or Auxin analogs, considering its "mechanism of action." Could it relate to MCPA, a Hypoglycin A metabolite?
Analyzing Enzyme Inhibitors
I'm now zeroing in on Acyl-CoA dehydrogenase. The cyclopropyl moiety suggests a potential mechanism-based inhibition, possibly after the formation of a CoA ester. I'm actively searching for "1-(2-oxopropyl)cyclopropane-1-carboxylic acid Acyl-CoA dehydrogenase" and "1-acetonylcyclopropanecarboxylic acid mechanism" to validate this hypothesis. Additionally, I'm considering connections to Coprine and its inhibition of aldehyde dehydrogenase, and also ACC.
Connecting Metabolic Pathways
I'm now investigating potential metabolic connections. I've considered that the compound might be an ACC analog, potentially inhibiting ACC oxidase. A targeted search for the precise phrase "1-(2-oxopropyl)cyclopropane-1-carboxylic acid" combined with "mechanism" is the current focus. I'm also exploring the compound's reactivity as a mechanism-based inhibitor, if the initial search is unfruitful. While exploring metabolic pathways I saw it named in a list of chemicals, and I'm currently considering its relationship to Hypoglycin A metabolism. However, the exact route is unclear.
Considering Drug Applications
I am now circling back to drug applications, and I'm still exploring if the compound could be an intermediate for Ledipasvir or Voxilaprevir or similar drugs. The unique acetonyl group makes this investigation interesting, but I have not had any success so far. I am now considering if it has a direct effect, such as being a plant growth regulator. The cyclopropane ring is very interesting, and I'm currently looking at auxin analogs and ethylene inhibition. I've performed a search for the CAS number (1784614-04-5) again and noticed that it may be a relatively new or rare compound. The thought that it's a building block for a Hepatitis C drug is still in the back of my mind.
Pinpointing Inhibitory Potential
I'm now focusing on enzymatic inhibition, querying the literature with search terms like "1-acetonylcyclopropanecarboxylic acid inhibitor" and "1-(2-oxopropyl)cyclopropanecarboxylic acid inhibitor." While initially ruling out misinterpretations of ACC or MCPA, I'm now revisiting the possibility of Montelukast metabolism, specifically considering the opening of its cyclopropane ring. The acetonyl group is a key. The compound might be a novel P450 metabolite.
Analyzing Inhibitory Properties
I'm now investigating "1-acetonylcyclopropanecarboxylic acid" as a potential inhibitor, using Google with specific site filters to focus the search. The close structural similarity to the CoA esters derived from cyclopropyl-containing fatty acids is leading me toward the hypothesis of acyl-CoA dehydrogenase inhibition through ring opening. I will look for any references to it as a metabolite of Hypoglycin A or Hypoglycin B, but it doesn't seem likely.
Evaluating Structural Links
I'm now focusing on structural relationships and potential misinterpretations, evaluating possible typos in the compound name. Considering it could be a metabolite or precursor, I'm now actively seeking connections to Ledipasvir, given its cyclopropane moiety, while keeping in mind that the "1-(2-oxopropyl)cyclopropane-1-carboxylic acid" name is likely correct, and searching for its mechanism of action. The compound's structural similarity to known enzyme inhibitors is also driving my investigation.
Analyzing Search Results
I'm finding the search results are still limited, which suggests a few possibilities. It's either a specific intermediate for a drug (maybe newly patented), a metabolite of a known drug or toxin, or perhaps a typo. Right now, I'm assuming it's a building block.
Exploring Drug Precursors
I'm now focusing on specific drug possibilities. I've considered Ledipasvir, Ciprofibrate, Montelukast, and Olaparib as potential connections. The structure suggests possible precursors to pyrrolidine, piperidine, spiro, or bicyclic compounds. Patent searches for this compound are underway, with VX-661, VX-445, and VX-121 being potential targets. Finally, I broadened PubChem searches to include alternative names for the structure.
Investigating Biological Activity
I've re-confirmed the structure's name and CAS number (1784614-04-5). Now, I'm looking for drug or patent associations through CAS and keyword searches. If a direct drug link is absent, I'll need to explore potential biological roles based on the structure's properties. Considering the focus on mechanism of action, I'm now leaning towards exploring possible links to jasmonate signaling, especially since it's connected to Coronatine. I'm focusing on the cyclopropane ring and its relevance to biological activity.
Considering Biological Targets
I'm now thinking this might be a specific inhibitor, either of coronatine biosynthesis or jasmonate signaling. I've begun searches using the structure's name paired with "plant" and "herbicide." I'm also considering whether it could be a metabolite of Hypoglycin A, but the structures don't quite align. My current focus is on HCV protease inhibitors. Many have a vinylcyclopropane-1-carboxylic acid component, so I'm investigating its potential as a precursor to that P1' fragment. I've also started searches using the structure paired with "HCV."
Assessing Literature Availability
I've checked the CAS number 1784614-04-5. The compound appears commercially accessible, yet PubChem Lite lacks literature data, suggesting it's not a well-studied drug. This absence significantly impacts our ability to define its mechanism, and potential utility.
Considering User Intent & Strategy
I'm now grappling with the user's request for an "in-depth technical guide" on the compound's mechanism, despite the limited literature availability. I'm exploring three possibilities: a user error in naming, a structurally related compound with a known mechanism, or an attempt to test my synthesis capabilities. To address this, I'm focusing on structurally similar compounds like 1-substituted cyclopropanecarboxylic acids, to deduce potential mechanisms, such as those involving ACC, ALDH inhibition, and P450 interactions.
Hypothesizing Potential Mechanisms
I'm now diving into potential enzyme interactions. The cyclopropane ring and gamma-keto acid features suggest possibilities: transition state analog or suicide substrate. I'm exploring links to Hypoglycin's beta-oxidation inhibition, ACC's ethylene biosynthesis, and GABA-AT inhibition. Recent searches include "1-acetonylcyclopropanecarboxylic acid" with "enzyme," and investigating if it's a metabolite of MCPG, given its gamma-keto acid nature and presence in Litchi seeds, specifically, considering MCPF-CoA. I am also considering a potential misspelling.
Interpreting User Intent
I'm now back at the drawing board, considering multiple interpretations of the user's intent. While initially assuming a straightforward "mechanism of action" question, I'm now exploring whether the user is interested in the synthesis mechanism, or perhaps the mechanism of drugs derived from this scaffold. I've found it's a "Scaffold" from Enamine, which suggests it's a building block, but that doesn't fully explain the prompt. I'm focusing my searches on potential drugs containing the acid moiety. If no specific mechanism is found, the response will be re-framed to explore its chemical reactivity and pharmacological potential.
Analyzing the Chemical Structure
I've hit a wall with the SMILES search. It's looking like this "1-(2-Oxopropyl)cyclopropane-1-carboxylic acid" is likely a foundational molecule, or a stepping stone, rather than a drug with a documented mechanism. It might be crucial in a specific pathway though!
Investigating Potential Connections
I'm now exploring potential connections between "1-(2-oxopropyl)cyclopropane-1-carboxylic acid" and known drugs with cyclopropane rings like Ledipasvir, Voxilaprevir, Glecaprevir, and Tezacaftor. Could it be a key building block or a fragment related to their mechanisms? I'm also considering the possibility the user is asking about an inhibitor derived from this structure, narrowing my focus on pyruvate dehydrogenase kinase and lactate dehydrogenase as potential targets. Searching with "inhibitor" has begun.
Confirming Building Block Status
I've circled back to the Google Scholar search for the CAS number, even though it was fruitless before. The absence of direct results led me to consider SAR, focusing on cyclopropane carboxylic acid bioisosteres. They can be enzyme inhibitors, possibly by ring opening or steric hindrance. The 1-substituted variant is often in peptide mimetics as a conformational constraint. I just found that "1-(2-oxopropyl)cyclopropane-1-carboxylic acid" is listed as a "Building Block," likely in drug discovery! My next step is to consider how it can be a scaffold.
Exploring Synthetic Pathways
I'm now investigating potential synthetic routes for drugs using "1-(2-oxopropyl)cyclopropane-1-carboxylic acid" as a starting material. I've begun with Ledipasvir, but its synthesis doesn't seem to use it directly. Similarly, Voxilaprevir's synthesis doesn't use the target compound either. I'm checking Cystic Fibrosis drugs next, like Lumacaftor and Tezacaftor, given the frequent use of cyclopropane carboxylic acids in those. I will also check Elexacaftor. I am now exploring potential synthetic precursors! I also considered an acetylated version of ACC.
Searching for Biological Targets
I'm now zeroing in on the mechanism of action, suspecting the user might be interested in a specific inhibitory activity, perhaps highlighted in a recent paper. My initial searches haven't yielded any specific biological target or mechanism yet. I will focus on exploring its potential application in medicinal chemistry, with a focus on its use as a conformational restrictor and a bioisostere. I'm also considering the possibility that the user may be asking about compounds acting on ethylene biosynthesis. I'm now exploring the possibility of this compound being related to Fungicides, such as Carpropamid and Cyclaniliprole, given their cyclopropane rings. I am now searching for "1-(2-oxopropyl)cyclopropane-1-carboxylic acid" and either "fungicide" or "herbicide".
Identifying Precursors and Targets
I'm now searching for "1-(2-oxopropyl)cyclopropane-1-carboxylic acid" and "HCV" to see if there is any evidence of a Hepatitis C virus connection. If I get nothing, I will compile a technical profile of the scaffold itself, covering synthesis, reactivity, and uses in drug design. I will also make mention of its similarity to known inhibitors, namely Hypoglycin metabolites and ACC. I just found "1-acetonylcyclopropanecarboxylic acid" as a precursor to amino acid analogs, suggesting its mechanism is as a precursor or probe.
Defining Chemical Characteristics
I'm now focusing on defining the chemical characteristics and reactivity of "1-(2-oxopropyl)cyclopropane-1-carboxylic acid". I'm considering it as a building block for rigid analogs and exploring the cyclopropane strain and ketone reactivity within a drug design context. I will also clarify that it is primarily a research chemical. I found that it can be a precursor to amino acid analogs, and is similar to Hypoglycin metabolites and ACC. I will also explore the possibility of this compound being related to ethylene biosynthesis. Furthermore, I am exploring whether it is a misnomer for 1-aminocyclopropanecarboxylic acid, but this is unlikely due to differences in structure. I also will confirm its potential link to MCPG.
Outlining Structural Potential
I am now structuring my approach. The focus will be on defining the compound as a specialized cyclopropane scaffold used in drug discovery (CAS 1784614-04-5), that it is not a marketed drug, and is a key intermediate/building block. I will outline the structure's properties, the mechanism of action, and biological implications. I will explain its use in conformational constraint and functional diversity, as well as a typical synthesis protocol.
Finalizing Structural Analysis
I'm now putting the finishing touches on the plan. I'll frame this as a technical guide centered on CAS 1784614-04-5, clarifying it's a cyclopropane building block. I will explain the mechanism, noting the ring's conformational restriction and the acetonyl group's role. I'll describe how its rigid structure enables it to act as a scaffold for drug discovery, covering typical synthesis and functional diversity applications. I'll explain ring-opening mechanisms and confirm its status as an auxiliary in drug development rather than a marketed drug. I will check one final time to confirm it is NOT an auxin herbicide.